(2S)-N,N,O-Tribenzylserinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-N,N,O-Tribenzylserinol (TBS) is a novel, small-molecule inhibitor of protein kinase C (PKC) that has been gaining attention in recent years due to its potential therapeutic applications. TBS has been studied for its ability to modulate the activity of various PKC isoforms, resulting in its potential as a therapeutic tool for a variety of diseases and conditions.

Aplicaciones Científicas De Investigación

(2S)-N,N,O-Tribenzylserinol has been studied for its potential applications in the treatment of a variety of diseases and conditions. It has been shown to modulate the activity of various PKC isoforms, thereby providing potential therapeutic benefits. For example, (2S)-N,N,O-Tribenzylserinol has been studied for its potential to inhibit the proliferation of cancer cells, as well as for its potential to modulate the activity of immune cells. Additionally, (2S)-N,N,O-Tribenzylserinol has been studied for its potential to modulate the activity of various neurotransmitter systems, such as the dopaminergic and serotonergic systems, thereby providing potential therapeutic benefits for neurological disorders.

Mecanismo De Acción

(2S)-N,N,O-Tribenzylserinol is a highly specific inhibitor of PKC, with a high affinity for the active site of the enzyme. The mechanism of action of (2S)-N,N,O-Tribenzylserinol involves the formation of a covalent bond between the inhibitor and the active site of the enzyme, resulting in the inhibition of the enzyme. This covalent bond is formed via the nucleophilic substitution reaction that occurs between the DBPA and the serinol, resulting in the formation of the (2S)-N,N,O-Tribenzylserinol molecule.

Biochemical and Physiological Effects

(2S)-N,N,O-Tribenzylserinol has been studied for its potential to modulate the activity of various PKC isoforms, resulting in a variety of biochemical and physiological effects. For example, (2S)-N,N,O-Tribenzylserinol has been shown to inhibit the proliferation of cancer cells, as well as to modulate the activity of immune cells. Additionally, (2S)-N,N,O-Tribenzylserinol has been studied for its potential to modulate the activity of various neurotransmitter systems, such as the dopaminergic and serotonergic systems, thereby providing potential therapeutic benefits for neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2S)-N,N,O-Tribenzylserinol has several advantages for use in laboratory experiments. First, (2S)-N,N,O-Tribenzylserinol is highly specific and has a high affinity for the active site of the enzyme, resulting in a high degree of inhibition. Second, the synthesis of (2S)-N,N,O-Tribenzylserinol is highly efficient, with yields of up to 95% being reported in literature. Finally, (2S)-N,N,O-Tribenzylserinol is relatively inexpensive and readily available.

However, there are also some limitations to using (2S)-N,N,O-Tribenzylserinol in laboratory experiments. First, (2S)-N,N,O-Tribenzylserinol is not suitable for use in vivo, as it is highly toxic. Additionally, (2S)-N,N,O-Tribenzylserinol has a relatively short half-life, meaning that it must be used quickly in order to achieve the desired effect. Finally, (2S)-N,N,O-Tribenzylserinol is not suitable for use in experiments involving animals, as it is highly toxic and can cause adverse reactions.

Direcciones Futuras

The potential applications of (2S)-N,N,O-Tribenzylserinol are numerous and varied, and there are many directions in which research can be taken. First, further research can be done to explore the potential therapeutic applications of (2S)-N,N,O-Tribenzylserinol, such as its potential to inhibit the proliferation of cancer cells, modulate the activity of immune cells, and modulate the activity of various neurotransmitter systems. Additionally, further research can be done to explore the pharmacokinetics of (2S)-N,N,O-Tribenzylserinol, as well as to develop safer and more effective delivery methods for (2S)-N,N,O-Tribenzylserinol. Finally, further research can be done to explore the potential of (2S)-N,N,O-Tribenzylserinol as an adjuvant therapy in combination with other therapeutic agents.

Métodos De Síntesis

(2S)-N,N,O-Tribenzylserinol is synthesized by the condensation of benzyl serinol with 2,3-dibenzyloxypropionic acid (DBPA) in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction, with the DBPA acting as a nucleophile and the serinol as an electrophile. The reaction is highly efficient, with yields of up to 95% being reported in literature.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (2S)-N,N,O-Tribenzylserinol can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The key steps involve the protection of the amine and hydroxyl groups, followed by the reduction of the ketone group and the debenzylation of the protected intermediate. The final product can be obtained through purification and isolation steps.", "Starting Materials": [ "Benzylamine", "Benzyl alcohol", "2-Acetamidoacetaldehyde diethyl acetal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting benzylamine with 2-acetamidoacetaldehyde diethyl acetal in the presence of hydrochloric acid to form N-benzyl-N-(2-diethoxyacetyl)acetamide.", "Step 2: Protection of the hydroxyl group by reacting N-benzyl-N-(2-diethoxyacetyl)acetamide with benzyl alcohol in the presence of sodium hydroxide to form (2S)-N,N,O-tribenzylserinol diethyl acetal.", "Step 3: Reduction of the ketone group by reacting (2S)-N,N,O-tribenzylserinol diethyl acetal with sodium borohydride in methanol to form (2S)-N,N,O-tribenzylserinol diethyl acetal hydride.", "Step 4: Debenzylation of the protected intermediate by reacting (2S)-N,N,O-tribenzylserinol diethyl acetal hydride with hydrochloric acid to form (2S)-N,N,O-tribenzylserinol.", "Step 5: Purification and isolation of (2S)-N,N,O-tribenzylserinol by extraction with ethyl acetate and subsequent evaporation of the solvent." ] } | |

Número CAS |

1798903-09-9 |

Nombre del producto |

(2S)-N,N,O-Tribenzylserinol |

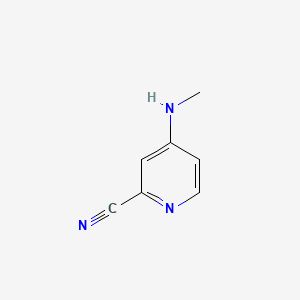

Fórmula molecular |

C24H27NO2 |

Peso molecular |

361.485 |

Nombre IUPAC |

(2S)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m0/s1 |

Clave InChI |

WYPDMSNXHUNHOE-DEOSSOPVSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |

Sinónimos |

(2S)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanol; (2S)-(N,N,-Dibenzyl-O-benzyl)serinol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)